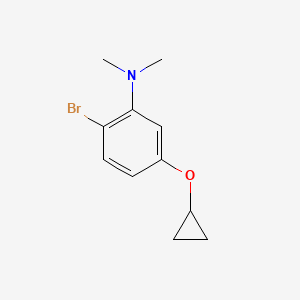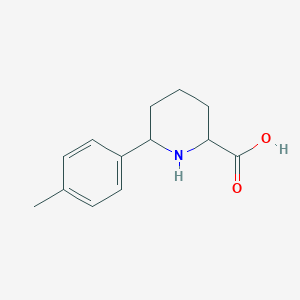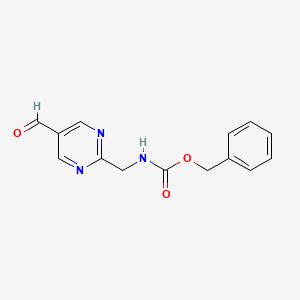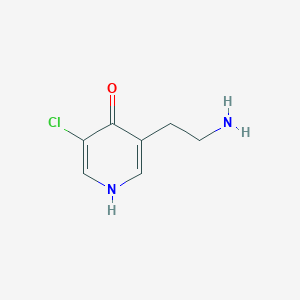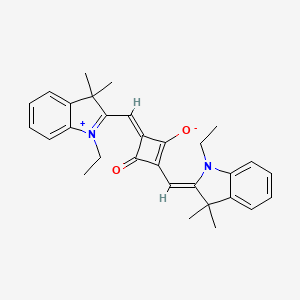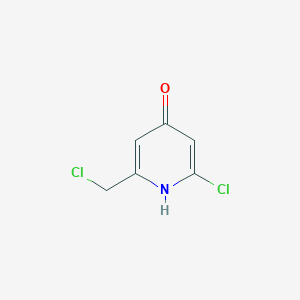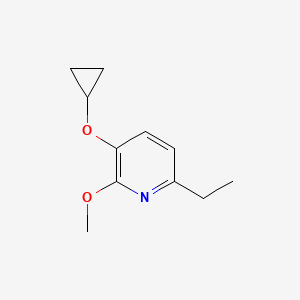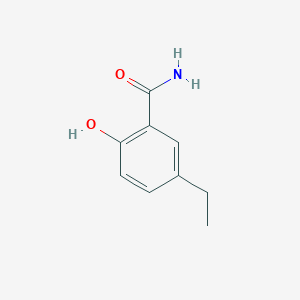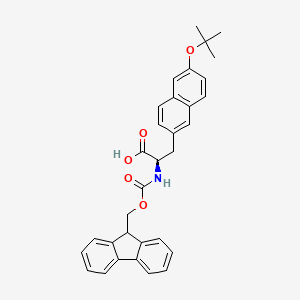
4',4-Difluorobiphenyl-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4-Difluorobiphenyl-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4-Difluorobiphenyl-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: The biphenyl compound undergoes selective fluorination to introduce fluorine atoms at the 4 and 4’ positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to amination at the 2-position. This step can be carried out using palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, with appropriate amine sources and ligands.
Industrial Production Methods: In an industrial setting, the production of 4’,4-Difluorobiphenyl-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’,4-Difluorobiphenyl-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like copper or palladium.
Major Products: The major products formed from these reactions include nitro, nitroso, and substituted biphenyl derivatives, which can be further utilized in various applications.
Scientific Research Applications
4’,4-Difluorobiphenyl-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4’,4-Difluorobiphenyl-2-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and context.
Comparison with Similar Compounds
4-Fluorobiphenyl: A related compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
2,2’-Difluorobiphenyl: Another fluorinated biphenyl derivative with fluorine atoms at different positions, leading to distinct chemical behavior.
4,4’-Difluorodiphenyl: A compound with a similar structure but without the amine group, used in materials science and organic synthesis.
Uniqueness: 4’,4-Difluorobiphenyl-2-amine stands out due to the presence of both fluorine atoms and an amine group, which confer unique electronic and steric properties. These features make it particularly valuable in the design of novel materials and pharmaceuticals with specific desired characteristics.
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |
InChI Key |
KKCGBKNRAMGQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


